molecular formula C9H8N2O3S B13632542 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid

5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid

Cat. No.: B13632542
M. Wt: 224.24 g/mol
InChI Key: SUXCETFOWSKYMU-UHFFFAOYSA-N
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Description

5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features both isoxazole and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. These methods aim to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby affecting cellular functions .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-7(9(12)13)8(11-14-4)6-3-10-5(2)15-6/h3H,1-2H3,(H,12,13)

InChI Key

SUXCETFOWSKYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=C(S2)C)C(=O)O

Origin of Product

United States

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